molecular formula C11H11BrO2 B2586779 2-Bromo-1-(chroman-2-YL)ethanone CAS No. 115749-41-2

2-Bromo-1-(chroman-2-YL)ethanone

Cat. No.: B2586779
CAS No.: 115749-41-2
M. Wt: 255.111
InChI Key: HPTKNVTUACARLC-UHFFFAOYSA-N
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Description

2-Bromo-1-(chroman-2-YL)ethanone is a chemical compound that belongs to the class of bromoalkyl ketones. It is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its unique structure, which combines a bromine atom with a chroman ring, making it a valuable intermediate in organic synthesis.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(chroman-2-YL)ethanone typically involves the bromination of 1-(chroman-2-YL)ethanone. This reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure the selective introduction of the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and safety during production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(chroman-2-YL)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Various substituted ethanones and chroman derivatives.

    Oxidation Reactions: Corresponding ketones or carboxylic acids.

    Reduction Reactions: Alcohols or other reduced forms of the original compound.

Scientific Research Applications

2-Bromo-1-(chroman-2-YL)ethanone is utilized in several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-phenylethanone: Similar structure but with a phenyl ring instead of a chroman ring.

    2-Chloro-1-(chroman-2-YL)ethanone: Chlorine atom instead of bromine.

    1-(Chroman-2-YL)ethanone: Lacks the halogen atom

Uniqueness

2-Bromo-1-(chroman-2-YL)ethanone is unique due to the presence of both the bromine atom and the chroman ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-bromo-1-(3,4-dihydro-2H-chromen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-7-9(13)11-6-5-8-3-1-2-4-10(8)14-11/h1-4,11H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTKNVTUACARLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115749-41-2
Record name 2-bromo-1-(3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-one
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